molecular formula C13H23NO3SSi B1326327 O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine CAS No. 1028432-04-3

O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine

Cat. No. B1326327
M. Wt: 301.48 g/mol
InChI Key: XWGSCRBSSWZLBD-UHFFFAOYSA-N
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Description

O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine is a chemical compound that is relevant in various fields of chemistry and biochemistry. It is associated with the derivatization of amino acids for analytical purposes and is involved in the synthesis and structural rearrangement of silyl-containing compounds. The tert-butyl group, in particular, has been identified as a useful NMR tag due to its unique properties, which allow for the detection of high-molecular-weight systems and the measurement of ligand binding affinities .

Synthesis Analysis

The synthesis of compounds related to O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine involves the formation of silyl derivatives. For instance, the lithium derivative of N, O-bis(tert-butyldimethylsilyl)hydroxylamine has been synthesized and isolated as a dimeric O-lithium-N, N-bis(silyl)hydroxylamide. This synthesis demonstrates the affinity of lithium as a hard Lewis acid for the hard Lewis-base oxygen, which explains the observed O→N-silyl group migration . Such synthetic pathways are crucial for understanding the reactivity and potential applications of silyl hydroxylamines in organic synthesis.

Molecular Structure Analysis

The molecular structure of silyl hydroxylamine derivatives is complex and can undergo various rearrangements. For example, an irreversible rearrangement involving positional exchange between fluorosilicon and organosilicon groups has been observed, leading to the formation of isomeric tris(silyl)hydroxylamines. The crystal structure of the dimeric O-lithium-N, N-bis(silyl)hydroxylamide has been reported, providing insights into the molecular geometry and the effects of substituents on product formation .

Chemical Reactions Analysis

Silyl hydroxylamines are involved in a range of chemical reactions, including intramolecular rearrangements. One such reaction involves the insertion of a silyl moiety into the N→O bond and the transfer of a methyl group from silicon to nitrogen, resulting in the formation of silylaminodisiloxanes. These reactions are influenced by the substituents present and proceed via dyotropic transition states, highlighting the dynamic nature of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine derivatives are significant for their analytical applications. For instance, the tert-butyl group has been shown to provide an outstanding NMR tag, which can be observed in one-dimensional (1)H NMR spectra without isotope labeling. This property is particularly useful for studying high-molecular-weight systems and for measuring ligand binding affinities with high sensitivity . Additionally, the derivatization of amino acids to N(O)-tert-butyldimethylsilyl derivatives allows for their quantitative resolution by gas chromatography, with the derivatives exhibiting good linearity and significant correlation coefficients in calibration graphs . These properties make silyl derivatives valuable tools in protein research and analytical chemistry.

Scientific Research Applications

1. Oligoribonucleotide Synthesis

  • Application Summary: This compound is used in the chemical synthesis of oligoribonucleotides on solid support by means of automated DNA synthesizers .
  • Methods of Application: The synthesis involves the use of exocyclic amine-protected 5′-O-dimethoxytrityl-2′-O-tert-butyldimethylsilyl-3′-O-(2-cyanoethyl-N,N-diisopropyl)-ribonucleoside phosphoramidites in combination with the acidic 5-ethylthio-1H-tetrazole . The crude oligoribonucleotides are then deprotected with a mixture of concentrated ammonium hydroxide/ethanol followed by an n-tetrabutylammonium fluoride treatment .
  • Results or Outcomes: The small-scale synthesis (i.e., 0.2 μmol scale) of oligoribonucleotide provides approximately 400 to 600 μg of purified material, which is usually enough for a wide range of biochemical applications .

1. Oligoribonucleotide Synthesis

  • Application Summary: This compound is used in the chemical synthesis of oligoribonucleotides on solid support by means of automated DNA synthesizers .
  • Methods of Application: The synthesis involves the use of exocyclic amine-protected 5′-O-dimethoxytrityl-2′-O-tert-butyldimethylsilyl-3′-O-(2-cyanoethyl-N,N-diisopropyl)-ribonucleoside phosphoramidites in combination with the acidic 5-ethylthio-1H-tetrazole . The crude oligoribonucleotides are then deprotected with a mixture of concentrated ammonium hydroxide/ethanol followed by an n-tetrabutylammonium fluoride treatment .
  • Results or Outcomes: The small-scale synthesis (i.e., 0.2 μmol scale) of oligoribonucleotide provides approximately 400 to 600 μg of purified material, which is usually enough for a wide range of biochemical applications .

2. Functionalization of Cyclodextrins

  • Application Summary: Per(6-O-tert-butyldimethylsilyl)-α-, β- and γ-cyclodextrin derivatives are well-known as synthetic intermediates that enable the selective mono-, partial, or perfunctionalization of the secondary face of the macrocycles .
  • Methods of Application: The silylation of the primary rim is achieved by treatment with tert-butyldimethylsilyl chloride in the presence of pyridine . The reaction typically results in a mixture containing both under- and oversilylated byproducts . To avoid the presence of undersilylated species, a controlled excess of silylating agent is added, followed by the removal of oversilylated species by column chromatography elution with carefully designed solvent mixtures .
  • Results or Outcomes: This methodology works well for 6-, 7-, and 8-member rings (α-, β-, and γ-cyclodextrins, respectively) and has enabled the preparation of up to approximately 35 g of ≥98% pure product (as determined by HPLC) in 3 days .

3. Protection of Hydroxyl Compounds

  • Application Summary: The tert-butyldimethylsilyloxy group is used as a protecting group for hydroxyl compounds . It is approximately 10^4 times more hydrolytically stable, making it suitable for such applications .
  • Methods of Application: The reaction involves the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) as a silylation agent . The reaction proceeds via N-tert-butyldimethylsilylimidazole, which is a very reactive silylating agent .
  • Results or Outcomes: The rapid cleavage of the silyl ethers to alcohols is achieved by treatment with 2-3 equivalents of tetra-n-butylammonium fluoride (TBAF) in THF at 25°C .

4. Solid Supported Synthesis of Hydroxamic Acids

  • Application Summary: O-(tert-Butyldimethylsilyl)hydroxylamine may be used to induce the cleavage during solid supported synthesis of hydroxamic acids .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results or Outcomes: The specific results or outcomes are not provided in the source .

Safety And Hazards

O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

N-[tert-butyl(dimethyl)silyl]oxy-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3SSi/c1-11-7-9-12(10-8-11)18(15,16)14-17-19(5,6)13(2,3)4/h7-10,14H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGSCRBSSWZLBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647865
Record name N-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine

CAS RN

1028432-04-3
Record name N-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1028432-04-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MK Singh, MK Lakshman - The Journal of organic chemistry, 2009 - ACS Publications
Easily synthesized aldoximes have been converted to the corresponding nitriles under very mild conditions by a simple reaction with 1H-benzotriazol-1-yloxytris(dimethylamino)…
Number of citations: 85 pubs.acs.org
MK Singh - 2012 - search.proquest.com
Engineered peptide molecules are commonly synthesized by utilizing various peptide coupling reagents such as 1H-benzotriazol-1-yloxy-tris (dimethylamino) phosphonium …
Number of citations: 1 search.proquest.com
KE Crocker - 2020 - search.proquest.com
The natural product bruceantin has long been studied for both its biological activity and its structural complexity. Attempts to synthesize more stable analogs for the development of …
Number of citations: 1 search.proquest.com

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